1-Naphthylamine
Overview
Description
1-Naphthylamine, also known as naphthalen-1-amine, is an aromatic amine derived from naphthalene. It is a colorless crystalline solid that turns reddish-purple when exposed to air. This compound is primarily used in the manufacturing of dyes, pesticides, and rubber antioxidants . it is also known to be harmful to human health, particularly as a potential carcinogen .
Mechanism of Action
Target of Action
1-Naphthylamine, an aromatic amine derived from naphthalene, is a complex compound with multiple potential targets. It has been suggested that it may interact with the thyroid hormone-binding protein, potentially transporting thyroxine from the bloodstream to the brain .
Mode of Action
For instance, it can be converted into 1-naphthoquinone by chromic acid .
Biochemical Pathways
This compound is involved in a degradation pathway in certain bacterial species, such as Pseudomonas sp. strain JS3066 . The enzyme NpaA1 catalyzes the initial reaction in this pathway, converting this compound into a γ-glutamylated form . This γ-glutamylated this compound is then oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the well-established pathway of naphthalene degradation via catechol .
Pharmacokinetics
It is known that this compound is sparingly soluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
It is known that this compound can cause bladder cancer (transitional cell carcinoma) . This suggests that it may have genotoxic effects or disrupt normal cell function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its environmental fate is pH sensitive . Furthermore, it may pose a threat to groundwater . The compound’s action, efficacy, and stability could also be affected by factors such as temperature, presence of other chemicals, and specific conditions within the body or environment.
Biochemical Analysis
Biochemical Properties
1-Naphthylamine interacts with various enzymes and proteins. A pathway for this compound degradation has been identified in the isolate Pseudomonas sp. strain JS3066 . The enzyme NpaA1, which catalyzes the initial reaction in this pathway, has a broad substrate specificity due to a large hydrophobic pocket . This enzyme can convert various anilines and naphthylamine derivatives .
Cellular Effects
It is known that this compound can cause bladder cancer, indicating that it has significant effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by the enzyme NpaA1. This enzyme catalyzes the initial reaction in the degradation pathway of this compound . The γ-glutamylated this compound is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol .
Temporal Effects in Laboratory Settings
It is known that this compound can sublime readily and turns brown on exposure to air .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well studied. It is known that this compound is harmful to both humans and aquatic animals .
Metabolic Pathways
This compound is involved in a specific metabolic pathway in the isolate Pseudomonas sp. strain JS3066 . This pathway involves the conversion of this compound to γ-glutamylated this compound by the enzyme NpaA1 .
Transport and Distribution
It is known that this compound can sublime readily, suggesting that it may be able to move freely in and out of cells .
Preparation Methods
1-Naphthylamine can be synthesized through several methods:
Reduction of 1-nitronaphthalene: This method involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation.
Catalytic hydrogenation: Another method involves the catalytic hydrogenation of 1-nitronaphthalene in the presence of nickel catalysts, such as Raney nickel.
Bucherer reaction: This method involves the reaction of 1-naphthol with ammonia and ammonium bisulfite.
Chemical Reactions Analysis
1-Naphthylamine undergoes various chemical reactions, including:
Scientific Research Applications
1-Naphthylamine has several scientific research applications:
Comparison with Similar Compounds
1-Naphthylamine can be compared with other similar compounds, such as:
2-Naphthylamine: Another isomer of naphthylamine, which also has carcinogenic properties and is used in dye manufacturing.
1-Naphthol: A hydroxylated derivative of naphthalene, used in the production of dyes and as an intermediate in organic synthesis.
Aniline: A simpler aromatic amine, used extensively in the production of dyes, drugs, and plastics.
This compound is unique due to its specific applications in dye manufacturing and its distinct chemical reactions, such as its conversion to 1-naphthoquinone and 1-naphthol .
Properties
IUPAC Name |
naphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFPHBVGCFYCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53162-00-8 | |
Record name | Poly(1-naphthylamine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53162-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7020920 | |
Record name | 1-Naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Colorless crystals with an ammonia-like odor; Note: Darkens in air to a reddish-purple color; [NIOSH], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE., Colorless crystals with an ammonia-like odor., Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.] | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Naphthylamine | |
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URL | https://haz-map.com/Agents/275 | |
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Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/241 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | alpha-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
574 °F at 760 mmHg (NTP, 1992), 300.7 °C, 300.8 °C, 573 °F | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/241 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | alpha-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
315 °F (NTP, 1992), 157 °C, 157 °C, 315 °F, (closed cup), 157 °C c.c., 315 °F | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | alpha-Naphthylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/275 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/241 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | alpha-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Crystal powder; becomes bluish on exposure to air and light. Sol in about 27 parts water; sol in alcohol and ether /Hydrochloride/, Sol in chloroform, Freely sol in alcohol and ether, In water, 1.7X10+3 mg/L @ 20 °C, Solubility in water: none, 0.002% | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | alpha-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.12 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.114 g/cu cm, 1.12 g/cm³, 1.12 | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/241 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | alpha-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.93 (Air= 1), Relative vapor density (air = 1): 4.93, 4.93 | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/241 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 219.7 °F ; 5 mmHg at 279.9 °F (NTP, 1992), 0.00418 [mmHg], 4.18X10-3 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.53, 1 mmHg at 220 °F, (220 °F): 1 mmHg | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | alpha-Naphthylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/275 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/241 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | alpha-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Most commercial 1-naphthylamine ... contains 4-10% of 2-naphthylamine if synthesized by methods used in previous decades. Modern production methods give rise to a max of 0.5%. | |
Record name | 1-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from ethanol (aq) or ether, YELLOW RHOMBIC NEEDLES, White crystals becoming red on exposure to air, Needles, becoming red on exposure to air, or a reddish, crystal mass, Colorless crystals; darkens in air to a reddish-purple color | |
CAS No. |
134-32-7, 25168-10-9, 78832-53-8 | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Naphthylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthaleneamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 78832-53-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9753I242R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/241 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/QM155CC0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
122 °F (NTP, 1992), 49.2 °C, 50.0 °C, 122 °F | |
Record name | ALPHA-NAPHTHYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-NAPHTHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NAPHTHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-NAPHTHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/241 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | alpha-Naphthylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.